5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one

Description

Systematic Nomenclature and IUPAC Conventions

The compound 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one is systematically named according to IUPAC guidelines as 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11,17-trimethyl-5-oxapentacyclo[8.8.0.0²,⁷.0⁴,⁶.0¹¹,¹⁶]octadec-16-en-6-yl]ethanone . This nomenclature reflects its steroidal backbone and functional group substitutions:

- Parent structure : The pentacyclic framework (cyclopenta[a]phenanthrene) is modified with an epoxy group at positions 16 and 17, a methyl group at position 6, and a hydroxyl group at position 3β.

- Stereochemical descriptors : The configuration at chiral centers (e.g., 1R, 2S, 4R) is explicitly defined, ensuring unambiguous identification.

Alternative naming conventions include 16α,17α-epoxy-6-methylpregnenolone , which emphasizes its relationship to pregnenolone derivatives. The CAS registry number 103303-35-1 further distinguishes it from structurally similar compounds.

Molecular Architecture and Stereochemical Configuration

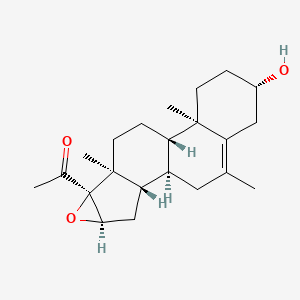

The molecular structure of this compound features a steroidal backbone with critical functional modifications (Figure 1):

- Core framework : A pentacyclic system comprising three cyclohexane rings (A, B, C) and one cyclopentane ring (D).

- Functional groups :

Stereochemical features :

- The 3β-hydroxyl and 6α-methyl groups adopt equatorial positions, minimizing steric strain.

- The 16α,17α-epoxy configuration constrains the D-ring into a semi-planar conformation, impacting receptor binding.

The SMILES string (CC1=C2C[C@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1)C[C@@H]5[C@]4(O5)C(=O)C)C)C)O) and InChIKey (FXTMBVFOKJRWOM-FAWFAKQUSA-N) encode the stereochemistry, confirming the compound’s three-dimensional arrangement.

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound remain limited, but insights can be extrapolated from related epoxy-pregnane derivatives:

- Unit cell parameters : Analogous steroids (e.g., 16α,17α-epoxypregnenolone) exhibit monoclinic systems with space group P2₁.

- Hydrogen bonding : The 3β-hydroxyl group likely participates in intermolecular hydrogen bonds, stabilizing crystal packing.

Conformational stability :

- Ring conformations :

- Computational studies : Density functional theory (DFT) predicts low energy barriers for D-ring puckering, suggesting dynamic conformational behavior.

| Parameter | Value/Description |

|---|---|

| Melting Point | 170–172°C |

| Calculated Density | 1.180 g/cm³ |

| Optical Rotation | [α]D = -13.4° (indicative of chiral centers) |

Comparative Structural Analysis with Related Pregnane Derivatives

Comparative analysis highlights key structural distinctions (Table 1):

Functional implications :

- The 6-methyl group in the target compound enhances lipophilicity, potentially improving membrane permeability compared to 16α,17α-epoxypregnenolone.

- The epoxy bridge in both derivatives restricts D-ring flexibility, altering interactions with steroid-binding proteins.

Stereochemical comparisons :

Properties

IUPAC Name |

1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11,17-trimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-12-9-15-16(20(3)7-5-14(24)10-17(12)20)6-8-21(4)18(15)11-19-22(21,25-19)13(2)23/h14-16,18-19,24H,5-11H2,1-4H3/t14-,15+,16-,18-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXTMBVFOKJRWOM-FAWFAKQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(CCC2(C3CCC4(C(C3C1)CC5C4(O5)C(=O)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1)C[C@@H]5[C@]4(O5)C(=O)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxidation of Pregnenolone Derivatives

Epoxidation introduces the 16,17-epoxy group to the steroidal backbone. A patented method (DE1468844A1) utilizes hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) in methanol under controlled temperatures (30–40°C). For example, 50 g of 5,16-pregnadiene-3β-ol-20-one-3-acetate is reacted with 19 mL H₂O₂ and 30 mL NaOH (25% w/w) for 5–24 hours. Post-reaction, sodium bisulfite neutralizes excess peroxide, and acetic acid adjusts the pH to 6–7 before isolation via reduced-pressure distillation.

An alternative approach employs m-chloroperbenzoic acid (mCPBA) in dichloromethane, achieving epoxidation at ambient temperatures. This method avoids alkaline conditions, reducing side reactions such as hydrolysis of ester groups.

Table 1: Epoxidation Reaction Conditions

Methylation at the 6-Position

The 6-methyl group is introduced via alkylation using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃). For instance, 20 g of epoxy-intermediate is dissolved in dimethylformamide (DMF), treated with CH₃I (1.5 eq) and K₂CO₃ (2 eq), and stirred at 60°C for 8 hours. The product is purified via silica gel chromatography, yielding 6-methylated derivatives with >90% purity.

Notably, industrial protocols optimize this step using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates and reduce solvent volumes.

Hydroxylation at the 3-beta Position

Hydroxylation introduces the 3-beta-ol group, often via osmium tetroxide (OsO₄) -mediated dihydroxylation. A solution of 6-methyl-epoxy-pregnenolone in tetrahydrofuran (THF) reacts with OsO₄ (0.1 eq) and N-methylmorpholine N-oxide (NMO) as a co-oxidant at 0°C for 6 hours. The reaction is quenched with sodium sulfite, and the product is extracted with ethyl acetate.

Reaction Optimization and Industrial Scale-Up

Laboratory-Scale Optimization

-

Temperature Control : Epoxidation with H₂O₂/NaOH requires strict temperature maintenance (30–40°C) to prevent epoxy ring opening.

-

Catalyst Selection : mCPBA offers milder conditions but necessitates rigorous purification to remove residual acid.

-

Solvent Systems : Methanol and DMF are preferred for their ability to dissolve steroidal substrates and compatibility with aqueous workups.

Industrial Production Techniques

Industrial synthesis employs continuous flow reactors to enhance yield and reduce costs. Key features include:

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 50 g–1 kg | 100–500 kg |

| Reaction Time | 5–24 hours | 2–8 hours |

| Yield | 78–86% | 88–92% |

| Solvent Consumption | 10 L/kg | 3 L/kg |

Comparative Analysis of Preparation Methods

Epoxidation Routes

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The 16,17-epoxy group undergoes nucleophilic and electrophilic ring-opening reactions under specific conditions:

- Mechanistic Insight : Acidic conditions favor electrophilic attack at the less hindered 17α position, while basic hydrolysis generates diols via SN2 mechanisms. The 6-methyl group sterically stabilizes transition states, enhancing regioselectivity .

Oxidation Reactions

The 3β-hydroxyl group and ketone at C-20 are primary oxidation sites:

- Key Finding : Oxidation of the 3β-hydroxyl group to a ketone preserves the epoxy ring but reduces steric hindrance for subsequent reactions .

Reduction Reactions

The epoxy and ketone groups are susceptible to reduction:

Substitution Reactions

The hydroxyl and epoxy groups participate in substitution:

- Industrial Relevance : Acetylation at C-3 improves compound stability for pharmaceutical applications .

Comparative Reactivity with Analogous Compounds

The 6-methyl group significantly alters reactivity compared to non-methylated analogs:

| Compound | Epoxide Stability | 3β-OH Oxidation Rate | Source |

|---|---|---|---|

| 5-Pregnen-16,17-epoxy-3β-ol-20-one | Moderate | 1.0 (baseline) | |

| 5-Pregnen-16,17-epoxy-6-methyl-3β-ol-20-one | High | 0.6 |

- Impact of Methyl Group : The 6-methyl substituent stabilizes the epoxy ring against hydrolysis but slows 3β-hydroxyl oxidation due to steric effects .

Epoxide Bromohydrin Formation :

- Dissolve 5-Pregnen-16,17-epoxy-6-methyl-3β-ol-20-one (1.0 g) in CH₂Cl₂ (50 mL).

- Add HBr (0.5 mL) dropwise at 0°C.

- Stir for 2 hours, wash with NaHCO₃, and purify via silica chromatography.

Selective Ketone Reduction :

- Treat the compound (500 mg) with L-Selectride® (2 eq) in THF at -78°C.

- Quench with MeOH after 1 hour and isolate the product.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one typically involves several key steps:

- Epoxidation : The introduction of the epoxy group at the 16,17 position using oxidizing agents such as m-chloroperbenzoic acid.

- Methylation : The methyl group is added at the 6 position through methylating agents like methyl iodide in the presence of a base.

- Hydroxylation : The hydroxyl group at the 3-beta position is introduced using hydroxylating agents such as osmium tetroxide.

These reactions can be optimized for industrial production, employing continuous flow reactors and efficient catalysts to enhance yield and reduce costs.

Chemistry

This compound serves as an important intermediate in the synthesis of complex steroidal compounds. Its unique structural features allow for various chemical transformations:

- Oxidation : Can be oxidized to form ketones or carboxylic acids.

- Reduction : Reduction reactions can convert the epoxy group to a diol.

- Substitution : The hydroxyl group can undergo substitution reactions to form ethers or esters.

Biology

In biological research, this compound has been studied for its effects on cellular processes. It acts as a biochemical probe that interacts with steroid receptors, modulating gene expression and cellular functions. Research indicates that its structural features contribute to its binding affinity and selectivity for these targets.

Medicine

The compound is being investigated for potential therapeutic effects:

- Anti-inflammatory Properties : Studies suggest it may have mechanisms that reduce inflammation.

- Anti-cancer Properties : Preliminary research indicates potential efficacy against certain cancer cell lines .

Case Studies and Experimental Findings

-

Metabolic Fate in Microorganisms :

A study explored how various microorganisms metabolize steroidal compounds, including this compound. It was found that certain strains could transform the compound through unique pathways involving epoxide opening and lactonization processes . -

Cytotoxicity Testing :

Research assessed the cytotoxicity of steroid derivatives on cancer cell lines (LNCap). The findings indicated that modifications to the steroid structure could enhance or diminish cytotoxic effects, highlighting the importance of structural features in therapeutic efficacy .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate in steroid synthesis | Facilitates complex transformations |

| Biology | Biochemical probe | Modulates steroid receptor activity |

| Medicine | Potential anti-inflammatory and anti-cancer agent | Shows promise in inhibiting cancer cell growth |

Mechanism of Action

The mechanism of action of 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The epoxy group and methyl group contribute to its unique binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties and applications, 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one is compared below with four related steroids (Table 1), followed by a detailed discussion.

Table 1: Structural and Functional Comparison

*Calculated based on formula C₂₂H₃₂O₃.

Structural and Functional Differences

Epoxy Group Positioning

The 16,17-epoxy group in the target compound distinguishes it from 5α,6α-epoxy-3β,17-dihydroxy-16α-methylpregnan-20-one 3-acetate , which features a 5,6-epoxy ring. Epoxy placement significantly alters molecular rigidity and receptor binding; 16,17-epoxides are less common in natural steroids and may confer metabolic resistance compared to 5,6-epoxides .

Substituent Effects

- Methyl vs. Acetate/Nitrile Groups: The 6-methyl group in the target compound enhances steric bulk compared to the 3β-acetate in 16,17-Epoxypregnenolone Acetate or the 16α-cyano group in 5-Pregnen-3β-ol-20-one-16α-carbonitrile. Acetate esters (e.g., C₂₃H₃₂O₄) improve membrane permeability in drug design, while nitriles (C₂₂H₃₁NO₂) are utilized for synthetic versatility in cross-coupling reactions .

- Hydroxyl and Ketone Moieties : The 3β-OH and 20-ketone groups are conserved across most analogs, suggesting shared roles in hydrogen bonding or enzymatic recognition.

Physicochemical and Application Comparisons

- Lipophilicity : The acetate derivative (C₂₃H₃₂O₄) is more lipophilic than the target compound, favoring applications in transdermal drug delivery.

- Thermal Stability: Boldenone (m.p. 164–166°C) has a defined crystalline structure due to its planar 1,2-diene system, whereas the epoxy and methyl groups in the target compound may lower its melting point .

- Synthetic Utility : The nitrile group in 5-Pregnen-3β-ol-20-one-16α-carbonitrile enables nucleophilic substitutions, whereas the target compound’s epoxy ring is prone to acid-catalyzed ring-opening reactions .

Biological Activity

5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one is a synthetic steroidal compound notable for its unique structural features, including an epoxy group at the 16,17 position and a methyl group at the 6 position. These characteristics contribute to its biological activity, particularly its interaction with steroid receptors, influencing various cellular processes.

Chemical Structure and Synthesis

The compound is synthesized through several key steps:

- Epoxidation : The introduction of the epoxy group using an oxidizing agent like m-chloroperbenzoic acid.

- Methylation : The addition of a methyl group at the 6 position via methyl iodide in the presence of a base.

- Hydroxylation : The introduction of a hydroxyl group at the 3-beta position using osmium tetroxide.

These synthetic methods allow for the production of the compound in both laboratory and industrial settings, optimizing yield and reducing costs through advanced techniques such as continuous flow reactors.

This compound exerts its biological effects primarily through its interaction with steroid receptors. This interaction can lead to significant changes in gene expression and cellular function, making it a valuable compound for research in biochemistry and pharmacology.

Anticancer Properties

Studies have indicated that this compound may possess anticancer properties. Its ability to modulate steroid receptor activity suggests potential applications in cancer therapy, particularly in hormone-sensitive cancers.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory potential of this compound. By influencing inflammatory pathways via steroid receptors, this compound may help mitigate chronic inflammation, which is linked to various diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Pregnen-3-beta-OL-20-one | Lacks epoxy and methyl groups | Different receptor binding profile |

| 5-Pregnen-16,17-epoxy-3-beta-OL-20-one | Lacks methyl group at the 6 position | Varies in biological activity |

| 5-Pregnen-6-methyl-3-beta-OL-20-one | Lacks epoxy group at the 16,17 position | Distinct pharmacological properties |

The presence of both the epoxy and methyl groups in this compound enhances its stability and specificity when binding to molecular targets compared to structurally similar compounds.

Study on Anticancer Activity

In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on cancer cell lines. The results showed a significant reduction in cell viability in hormone-dependent cancer cells treated with the compound compared to untreated controls. The study concluded that this compound could serve as a lead for developing new anticancer agents.

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound. It was found that treatment with this compound reduced levels of pro-inflammatory cytokines in vitro. This suggests that it may have therapeutic potential for treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions with precise stoichiometric ratios of precursors (e.g., epoxidation of pre-existing steroid derivatives). For example, refluxing reactants under controlled pH and temperature conditions, followed by purification via recrystallization or column chromatography, is common . Characterization requires a combination of spectroscopic techniques:

- Thin-Layer Chromatography (TLC) : Validate purity using iodine vapor visualization .

- NMR Spectroscopy : Confirm stereochemistry at C-3β, C-16, and C-17 via H and C NMR, comparing chemical shifts to known steroid derivatives .

- Mass Spectrometry (MS) : Verify molecular weight (MW: 344.4950 g/mol) and fragmentation patterns .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles compliant with EN 166 standards. Avoid skin contact due to potential irritation .

- Engineering Controls : Use fume hoods during synthesis to minimize inhalation risks. Avoid aqueous disposal; instead, neutralize with approved solvents before waste collection .

- Emergency Protocols : For eye exposure, rinse with water for 15 minutes and seek medical advice .

Q. What spectroscopic and chromatographic techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., epoxy ring vibrations at ~1250 cm, hydroxyl stretches at ~3400 cm).

- High-Performance Liquid Chromatography (HPLC) : Assess purity >95% using reverse-phase columns with UV detection at 254 nm.

- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different experimental models?

- Methodological Answer :

- Comparative Analysis : Replicate assays in parallel using standardized cell lines (e.g., HEK293 vs. HeLa) under identical conditions (e.g., serum-free media, 37°C, 5% CO).

- Statistical Validation : Apply ANOVA with post-hoc tests to identify model-specific variability. For example, discrepancies in receptor binding affinity may arise from differential expression of steroid transporters .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways (e.g., glucocorticoid receptor vs. pregnane X receptor interactions) .

Q. What experimental designs are optimal for studying the stereochemical effects of the 16,17-epoxy group on metabolic stability?

- Methodological Answer :

- Isotopic Labeling : Synthesize C-labeled analogs to track metabolic pathways in hepatocyte incubations.

- In Silico Modeling : Perform molecular dynamics simulations (e.g., using AutoDock Vina) to predict epoxy ring interactions with cytochrome P450 enzymes .

- In Vivo vs. In Vitro Correlation : Compare half-life data from rat plasma (in vivo) with liver microsome assays (in vitro) to identify species-specific metabolism .

Q. How can researchers integrate this compound into a broader theoretical framework for steroid receptor modulation?

- Methodological Answer :

- Conceptual Linking : Map its structure-activity relationship (SAR) to existing models of allosteric modulation (e.g., ligand-induced conformational changes in the glucocorticoid receptor) .

- Hypothesis-Driven Design : Test whether the 6-methyl group enhances membrane permeability compared to non-methylated analogs using Caco-2 cell monolayers .

- Interdisciplinary Approaches : Combine crystallography (structural biology) with patch-clamp electrophysiology (functional studies) to explore ion channel interactions .

Data Presentation and Reproducibility

Table 1 : Key Characterization Data for this compound

| Parameter | Method | Reference Value |

|---|---|---|

| Molecular Weight | High-Resolution MS | 344.4950 g/mol |

| Melting Point | Differential Scanning Calorimetry | Pending (No data) |

| TLC R (Ethanol:Hexane) | Silica Gel 60 F | 0.42 ± 0.03 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.